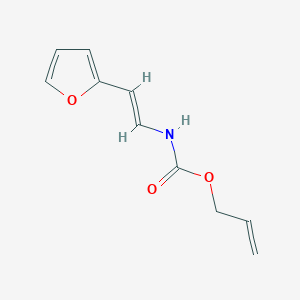

Allyl N-(2-(2-furyl)vinyl)carbamate

Description

Allyl N-(2-(2-furyl)vinyl)carbamate is a carbamate derivative characterized by an allyl carbamate group (-O-CO-NH-) attached to a 2-(2-furyl)vinyl moiety. Spectral characterization, including $ ^1H $-NMR and HR-ESI-MS, is critical for confirming structure and purity in such compounds .

Properties

IUPAC Name |

prop-2-enyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-7-14-10(12)11-6-5-9-4-3-8-13-9/h2-6,8H,1,7H2,(H,11,12)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVSDMPPVLPTIY-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N/C=C/C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl N-(2-(2-furyl)vinyl)carbamate typically involves the reaction of allyl isocyanate with 2-(2-furyl)vinyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allyl N-(2-(2-furyl)vinyl)carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced carbamate compounds .

Scientific Research Applications

Organic Synthesis

Allyl N-(2-(2-furyl)vinyl)carbamate serves as a versatile intermediate in organic synthesis. Its allylic structure allows it to participate in various reactions, including:

- Allylation Reactions: The compound can undergo palladium-catalyzed allylation reactions, which are essential for forming carbon-carbon bonds. These reactions typically yield high regioselectivity, making them valuable for synthesizing complex molecules .

- Decarboxylative Allylation: This method allows the transformation of β-keto esters into allylated products with high regioselectivity. The ability to generate enolates through decarboxylation enhances the utility of allyl carbamates in synthetic pathways .

Medicinal Chemistry

The incorporation of the furan moiety in this compound suggests potential biological activity. Compounds with furan derivatives have been studied for their:

- Anticancer Properties: Research indicates that furan-containing compounds exhibit cytotoxicity against various cancer cell lines. The allyl carbamate structure may enhance bioavailability and therapeutic efficacy .

- Antimicrobial Activity: Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties, potentially useful in developing new antibiotics .

Material Science

In material science, the unique properties of this compound have led to its exploration in:

- Polymer Chemistry: The compound can be polymerized to create novel materials with specific mechanical and thermal properties. Its reactivity allows for functionalization, leading to materials with tailored characteristics suitable for various applications .

- Coatings and Adhesives: Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors .

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel anticancer agents derived from this compound. The research focused on modifying the furan ring to enhance cytotoxicity against breast cancer cells. Results indicated that specific derivatives exhibited significant growth inhibition, highlighting the compound's potential in cancer therapy.

Case Study 2: Development of Functional Polymers

Another research project explored the use of this compound in creating functional polymers for biomedical applications. The study demonstrated that polymers synthesized from this compound exhibited improved biocompatibility and mechanical strength, making them suitable for tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of Allyl N-(2-(2-furyl)vinyl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Allyl N-(2-(2-furyl)vinyl)carbamate with key structural analogs:

Key Observations:

- Steric and Electronic Effects : The allyl group in the target compound offers moderate steric bulk compared to tert-butyl but may enhance reactivity due to the allyl's π-electrons. In contrast, phenyl and ethyl substituents provide distinct electronic environments (e.g., phenyl’s aromaticity vs. ethyl’s simplicity) .

- Conjugation and Reactivity: The 2-(2-furyl)vinyl group enables conjugation across the molecule, similar to 2-(2-phenylvinyl)furan-3-carboxamide .

Physicochemical Properties

- Melting Points: Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate melts at 128–130°C , whereas tert-butyl derivatives are typically liquids or low-melting solids due to bulky substituents . Allyl carbamates may exhibit intermediate melting points depending on crystallinity.

- Solubility : The vinyl-furyl moiety likely enhances solubility in polar aprotic solvents (e.g., DCM, DMF) compared to phenyl or tert-butyl analogs.

Biological Activity

Allyl N-(2-(2-furyl)vinyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is derived from allyl carbamate, modified with a furyl vinyl moiety. Its molecular formula is , and it exhibits characteristics typical of carbamate derivatives, including potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound possess various biological activities, including:

- Anticancer Activity : Some studies suggest that carbamate derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, certain furanyl compounds have demonstrated cytotoxic effects against human cancer cell lines .

- Antimicrobial Properties : The presence of the furyl group may enhance the antimicrobial activity of the compound, making it a candidate for further exploration in treating infections .

- Enzyme Inhibition : Carbamates are known to interact with enzymes, potentially serving as inhibitors for specific targets involved in disease processes .

Case Studies

- Anticancer Studies : A study examined the effects of various carbamate derivatives on cancer cell lines. Results indicated that modifications to the carbamate structure could lead to enhanced cytotoxicity. Specifically, derivatives containing furan rings showed improved activity against breast and colon cancer cells .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of allyl carbamates. The study found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .

- Enzyme Inhibition : Research into enzyme interactions highlighted that allyl carbamates could act as reversible inhibitors for specific proteases. This property could be harnessed in drug development for conditions where protease activity is dysregulated .

Data Table: Biological Activities of Related Compounds

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing biological activity. For instance, introducing electron-withdrawing groups or varying the alkyl chain length can significantly affect the pharmacological profile of carbamates.

Moreover, computational studies have suggested that the molecular interactions between this compound and biological targets can be modeled to predict efficacy and optimize lead compounds for drug development.

Q & A

Q. What are the optimal synthetic routes for Allyl N-(2-(2-furyl)vinyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step procedure involving carbamate formation and allylation. A typical approach includes:

Protection of the amino group : Use allyl chloroformate or allyloxycarbonyl reagents to form the carbamate moiety, as described for allyl carbamate derivatives in Greene’s Protective Groups in Organic Synthesis .

Coupling of the 2-(2-furyl)vinyl group : Employ Heck coupling or Wittig reactions to introduce the furylvinyl substituent, analogous to methods for synthesizing 4-(azulen-1-yl) heteroaromatics with 2-(2-furyl)vinyl moieties .

Purification : Use column chromatography (e.g., silica gel with EtOAc/hexane gradients) and confirm purity via HPLC (C18 reverse-phase columns, UV detection at 254 nm) .

Key Optimization Factors :

- Temperature control (0–25°C) to prevent side reactions during carbamate formation .

- Catalyst selection (e.g., Pd(OAc)₂ for coupling reactions) to enhance yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the allyl group (δ 4.5–5.5 ppm for vinyl protons; δ 120–135 ppm for carbamate carbonyl) and furylvinyl moiety (δ 6.0–7.5 ppm for furan protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the furan and vinyl groups .

Mass Spectrometry :

- HR-ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Chromatography :

- HPLC : Measure lipophilicity (log k) using C18 columns and MeOH/H₂O mobile phases to assess solubility for biological studies .

Advanced Research Questions

Q. How does the 2-(2-furyl)vinyl moiety influence the compound’s reactivity in cross-coupling or photophysical applications?

Methodological Answer: The conjugated furylvinyl group enhances:

Electrophilic Reactivity : Acts as a π-deficient system in Suzuki-Miyaura coupling, enabling functionalization at the vinyl position .

Photophysical Properties : The furan ring’s electron-rich nature facilitates charge-transfer interactions, as observed in fluorophores like dipyrrolylquinoxalines .

Experimental Validation :

- UV-Vis Spectroscopy : Compare absorption maxima (λmax) with/without the furyl group to quantify electronic effects.

- DFT Calculations : Model HOMO-LUMO gaps to predict reactivity trends .

Q. What strategies resolve contradictions in stability data for carbamate derivatives under varying pH conditions?

Methodological Answer:

Controlled Stability Studies :

- Incubate the compound in buffers (pH 3–10) at 37°C and monitor degradation via HPLC .

- Identify hydrolysis products (e.g., allyl alcohol or furylvinylamine) using LC-MS .

Mechanistic Insights :

- Under acidic conditions, carbamate cleavage proceeds via protonation of the carbonyl oxygen, while alkaline conditions favor nucleophilic attack .

Stabilization Approaches :

- Add antioxidants (e.g., BHT) to mitigate oxidative degradation of the allyl group .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to simulate binding to target proteins (e.g., serine hydrolases). The carbamate group may act as a transition-state analog .

MD Simulations :

- Run 100-ns trajectories in GROMACS to assess stability of the furylvinyl moiety in binding pockets .

QSAR Modeling :

- Corrogate log P (from HPLC) with bioactivity data to design derivatives with improved permeability .

Q. What role does this compound play in synthesizing vectorized nanoparticles or drug conjugates?

Methodological Answer:

Polymer Functionalization :

- Incorporate the compound into amphiphilic copolymers (e.g., N-vinyl-2-pyrrolidone/allyl glycidyl ether) via radical polymerization. The allyl group enables post-synthetic modifications .

Targeted Drug Delivery :

- Conjugate the carbamate to bioactive ligands (e.g., dopamine receptor agonists) via NHS ester chemistry, as demonstrated for bitopic ligands .

Characterization :

- Use DLS and TEM to confirm nanoparticle size (50–200 nm) and surface functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.